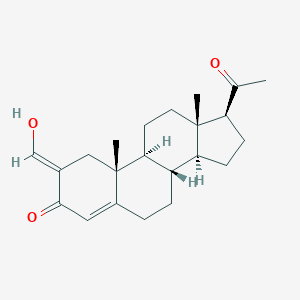

2-Hydroxymethyleneprogesterone

Description

Structure

3D Structure

Properties

CAS No. |

1452-25-1 |

|---|---|

Molecular Formula |

C4H7NaO3S |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

(2E,8S,9S,10R,13S,14S,17S)-17-acetyl-2-(hydroxymethylidene)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O3/c1-13(24)17-6-7-18-16-5-4-15-10-20(25)14(12-23)11-22(15,3)19(16)8-9-21(17,18)2/h10,12,16-19,23H,4-9,11H2,1-3H3/b14-12+/t16-,17+,18-,19-,21+,22-/m0/s1 |

InChI Key |

MRMWKDZMKGYFIR-KTTOSLSVSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(=CO)CC34C)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)/C(=C/O)/C[C@]34C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(=CO)CC34C)C |

Synonyms |

2-HM-progesterone 2-hydroxymethyleneprogesterone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxymethyleneprogesterone

Established Synthetic Routes to 2-Hydroxymethyleneprogesterone

The introduction of a hydroxymethylene group at the C-2 position of the progesterone (B1679170) scaffold is a well-established transformation in steroid chemistry. The classical and most frequently employed method involves the formylation of the progesterone enolate. This reaction is typically achieved by treating progesterone with a formylating agent, such as ethyl formate, in the presence of a strong base.

The mechanism proceeds through the formation of an enolate at the C-2 position, which then acts as a nucleophile, attacking the electrophilic carbon of the formylating agent. The choice of base is critical for the success of this reaction, with sodium hydride or sodium methoxide being commonly used to ensure complete enolate formation. The reaction is typically carried out in an inert solvent, such as benzene or toluene, under anhydrous conditions to prevent side reactions.

A general representation of this established synthetic route is depicted below:

Scheme 1: General Synthesis of this compound

In this reaction, Progesterone is treated with Ethyl formate in the presence of a base (e.g., Sodium Hydride or Sodium Methoxide) to yield this compound.

This method has been reliably used for the synthesis of various 2-hydroxymethylene androstane and pregnane derivatives. The resulting 2-hydroxymethylene group exists in equilibrium with its tautomeric 2-formyl group, providing a versatile handle for further chemical modifications.

| Reagent/Catalyst | Role in Synthesis |

| Progesterone | Starting material |

| Ethyl formate | Formylating agent |

| Sodium hydride/Sodium methoxide | Base for enolate formation |

| Inert solvent (e.g., Benzene, Toluene) | Reaction medium |

Novel Synthetic Approaches and Efficiency Enhancements

While the classical formylation method is robust, ongoing research focuses on developing more efficient, milder, and environmentally benign synthetic approaches. Recent advances in organic synthesis have opened new avenues for the C-H functionalization of steroids, which could be applied to the synthesis of this compound. nih.govnih.govresearchgate.net

Modern synthetic strategies that could be explored for the synthesis of this compound include:

Transition-Metal Catalyzed C-H Activation: Directing group-assisted or un-directed C-H activation at the C-2 position of the progesterone core, followed by reaction with a one-carbon source, could provide a more atom-economical route.

Novel Formylating Agents: The exploration of alternative formylating agents that are more reactive or selective could lead to improved yields and milder reaction conditions. For instance, 2,2,2-trifluoroethyl formate has been shown to react rapidly with preformed ketone enolates at low temperatures. organic-chemistry.org

Flow Chemistry: Implementing the synthesis in a continuous flow system could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Enzymatic Modifications: Biocatalytic approaches using specifically engineered enzymes could offer unparalleled regio- and stereoselectivity for the introduction of a hydroxymethylene group, although this remains a developing area for this specific transformation. rsc.org

These novel approaches aim to address some of the limitations of the traditional method, such as the use of strong bases and the potential for side reactions.

| Synthetic Approach | Potential Advantages |

| Transition-Metal Catalyzed C-H Activation | Atom economy, potentially milder conditions |

| Novel Formylating Agents | Higher reactivity, improved yields, milder conditions |

| Flow Chemistry | Better process control, scalability, improved safety |

| Enzymatic Modifications | High regio- and stereoselectivity, environmentally benign |

Strategies for Chemical Modification and Analog Generation

The 2-hydroxymethylene group in this compound is a versatile functional handle that allows for a wide range of chemical modifications, leading to the generation of diverse progesterone analogs. The tautomeric equilibrium between the hydroxymethylene and the formyl group allows it to react as either a nucleophile or an electrophile.

One of the most common and productive derivatizations of this compound is its reaction with hydrazines or other binucleophiles to form fused heterocyclic systems at the A-ring of the steroid. For example, reaction with hydrazine leads to the formation of a pyrazole-fused progesterone derivative. Similarly, reaction with hydroxylamine can yield an isoxazole-fused analog. mdpi.comorganic-chemistry.orgnih.gov These heterocyclic annulations can significantly alter the biological activity of the parent steroid.

Scheme 2: Derivatization of this compound to form a Pyrazole-fused Analog

This compound can be reacted with hydrazine to generate a progesterone analog with a pyrazole ring fused to the A-ring.

Furthermore, the aldehyde functionality of the 2-formyl tautomer can undergo various classical aldehyde reactions, such as:

Reductive amination: To introduce amine-containing side chains.

Wittig reaction: To introduce carbon-carbon double bonds.

Oxidation: To form a carboxylic acid group at the C-2 position.

Reduction: To yield a 2-hydroxymethyl derivative.

These modifications allow for the systematic exploration of the structure-activity relationship (SAR) of progesterone analogs, potentially leading to the discovery of new compounds with improved therapeutic properties. The synthesis of various A-ring fused steroidal pyrazines from progesterone via α-ketoenol intermediates has been reported as a strategy to generate potential anticancer agents. nih.gov

| Modification Strategy | Resulting Functional Group/Structure | Potential Application |

| Reaction with Hydrazine | Fused Pyrazole Ring | Generation of bioactive analogs |

| Reaction with Hydroxylamine | Fused Isoxazole Ring | Generation of bioactive analogs |

| Reductive Amination | Amine Side Chain | Introduction of basic moieties |

| Wittig Reaction | Alkene Side Chain | Carbon skeleton extension |

| Oxidation | Carboxylic Acid | Introduction of acidic moieties |

| Reduction | Hydroxymethyl Group | Modification of polarity |

Regio- and Stereochemical Control in Synthesis of this compound and its Analogs

Achieving high regio- and stereochemical control is paramount in the synthesis of steroids and their analogs to ensure the desired biological activity and minimize off-target effects.

Regioselectivity: The formylation of progesterone at the C-2 position is generally highly regioselective. The α,β-unsaturated ketone system in the A-ring directs the enolization away from the C-4 position, favoring the formation of the C-2 enolate. This inherent reactivity of the progesterone scaffold simplifies the regioselective introduction of the hydroxymethylene group. The principles of regioselectivity in reactions involving α,β-unsaturated ketones are well-studied and can be applied to predict and control the outcome of such transformations. chemrxiv.orgnih.govresearchgate.net

Stereochemistry: The 2-hydroxymethylene group itself does not introduce a new chiral center. However, subsequent reactions to form analogs can create new stereocenters. For instance, in the formation of fused heterocyclic rings, the stereochemistry of the ring junction can be influenced by the reaction conditions. Careful selection of reagents and reaction conditions is crucial to control the stereochemical outcome. General strategies for stereochemical control in steroid synthesis, which often involve substrate control and the use of stereoselective reagents, are applicable in the synthesis of this compound analogs. u-szeged.hulibretexts.orgacs.org

Mechanistic Enzymology of 2 Hydroxymethyleneprogesterone As an Inactivator

Kinetics of Δ⁵-3-Oxosteroid Isomerase Inhibition by 2-Hydroxymethyleneprogesterone

The inhibition of Δ⁵-3-oxosteroid isomerase by this compound is characterized by a time-dependent and irreversible process, indicating a mechanism that goes beyond simple competitive binding.

Research has demonstrated that this compound inhibits the purified bacterial Δ⁵-3-oxosteroid isomerase in a time-dependent manner. nih.gov This characteristic is a hallmark of irreversible inhibitors, which progressively modify the enzyme over time, leading to a gradual loss of catalytic activity. The inactivation process follows pseudo-first-order kinetics, which is observed when the concentration of the inactivator is significantly higher than the enzyme concentration. nih.gov

The inactivation of Δ⁵-3-oxosteroid isomerase by this compound is classified as an active-site-directed irreversible inhibition. nih.gov This classification is supported by several key findings. Firstly, the enzyme's activity cannot be restored by dialysis of the inactivated enzyme, which indicates the formation of a stable covalent bond between the enzyme and the inhibitor. nih.gov Secondly, the presence of a competitive inhibitor, 17β-estradiol, protects the enzyme from inactivation by this compound. nih.gov This protection suggests that this compound targets the same active site as the natural substrate and competitive inhibitors. Furthermore, initial-rate studies have shown that this compound can also act as a competitive inhibitor itself. nih.gov

The process of irreversible inhibition can be described by a two-step mechanism. Initially, the inhibitor (I) binds reversibly to the enzyme's active site (E) to form a non-covalent enzyme-inhibitor complex (E·I), which is characterized by the dissociation constant, K_I. Subsequently, this complex undergoes an irreversible chemical reaction, leading to the formation of a covalently modified, inactive enzyme (E-I), with a first-order rate constant, k_inact.

The relationship is as follows: E + I ⇌ E·I → E-I

While the methodology for determining the inactivation parameters for this compound has been described, specific values for k_inact and K_I were not available in the reviewed literature. nih.gov However, it was noted that the K_i value derived from competitive inhibition studies is identical to the K_I value from the inactivation experiments. nih.gov

| Parameter | Value | Description |

|---|---|---|

| k_inact | Data not available | The first-order rate constant for the inactivation of the enzyme-inhibitor complex. |

| K_I | Data not available | The dissociation constant for the reversible binding of the inhibitor to the enzyme. |

Detailed Mechanism of Active-Site-Directed Irreversible Inhibition

The irreversible nature of the inhibition by this compound points to a specific chemical modification within the active site of Δ⁵-3-oxosteroid isomerase.

The formation of a stable covalent adduct between this compound and Δ⁵-3-oxosteroid isomerase is a key feature of its inhibitory action. This is evidenced by the fact that the enzyme remains inactive even after dialysis, a process that would typically remove non-covalently bound inhibitors. nih.gov Under the conditions of inactivation, this compound is believed to exist in its semi-enolized form, which is the reactive species that leads to the covalent modification of the enzyme. nih.gov

While it is established that this compound forms a covalent bond with the enzyme, the specific amino acid residue(s) within the active site of Δ⁵-3-oxosteroid isomerase that are alkylated by this inhibitor have not been definitively identified in the reviewed scientific literature. The mechanism is thought to involve a nucleophilic attack from an amino acid residue in the active site onto the electrophilic center of the semi-enolized this compound. nih.gov However, further studies are required to isolate and identify the specific amino acid-inhibitor adduct to fully elucidate the molecular mechanism of inactivation.

Substrate Analog Properties and Suicide Substrate Characterization

Information regarding the specific binding affinity, kinetic parameters (Kᵢ, kᵢₙₐ꜀ₜ), and the definitive characterization of this compound as a suicide substrate for Δ⁵-3-ketosteroid isomerase is not documented in available scientific papers. For a compound to be classified as a suicide substrate, it must first act as a substrate for the target enzyme, being converted into a reactive species that then irreversibly inactivates the enzyme. The hydroxymethylene group at the C2 position of the progesterone (B1679170) backbone would need to be enzymatically transformed into an electrophilic center capable of forming a covalent bond with a nucleophilic residue in the active site of the steroid isomerase. Without experimental evidence, any proposed mechanism remains speculative.

Comparative Analysis of Inactivation Mechanisms with Related Steroid Isomerase Inhibitors

A comparative analysis of the inactivation mechanism of this compound with other known steroid isomerase inhibitors is hindered by the lack of data on this compound itself. However, a comparison can be drawn with well-characterized inhibitors to hypothesize a potential mechanism.

Many known irreversible inhibitors of steroid isomerase are mechanism-based inactivators. For instance, certain acetylenic steroids are converted by the enzyme into highly reactive Michael acceptors. nih.gov These activated intermediates can then be attacked by a nucleophilic amino acid residue within the active site, leading to covalent and irreversible inhibition. nih.gov

A hypothetical mechanism for this compound, were it to act as a suicide substrate, might involve its recognition and binding to the active site of steroid isomerase due to its structural similarity to the natural substrate, progesterone. The enzyme would then need to catalyze a transformation of the 2-hydroxymethylene group into a reactive electrophile. One possibility could be an enzyme-catalyzed dehydration to form a conjugated exocyclic methylene (B1212753) ketone, which could then act as a Michael acceptor for a nucleophilic residue in the active site.

The active site of Δ⁵-3-ketosteroid isomerase is known to be predominantly hydrophobic, with key residues such as Tyr14 and Asp99 playing crucial roles in catalysis through hydrogen bonding. nih.gov Any inhibitor would need to interact with these residues.

Table 1: Comparison of Mechanistic Features of Known Steroid Isomerase Inactivators and Hypothetical Action of this compound

| Feature | Acetylenic Steroid Inhibitors | Hypothetical Mechanism for this compound |

| Initial Interaction | Competitive binding to the active site | Competitive binding to the active site |

| Enzymatic Activation | Conversion of the acetylene (B1199291) group to a conjugated allene (B1206475) or ketone (Michael acceptor) | Potential enzymatic conversion of the hydroxymethylene group to a reactive electrophile (e.g., exocyclic methylene ketone) |

| Covalent Modification | Michael addition by a nucleophilic active site residue (e.g., cysteine or histidine) | Potential Michael addition by a nucleophilic active site residue |

| Nature of Inactivation | Irreversible, time-dependent | Hypothetically irreversible and time-dependent |

It is crucial to reiterate that this comparative analysis is based on established mechanisms for other inhibitors and a speculative pathway for this compound due to the absence of direct research findings.

Structure Activity Relationship Sar and Computational Studies of 2 Hydroxymethyleneprogesterone

Structure-Activity Landscape of 2-Hydroxymethyleneprogesterone Analogs

The structure-activity landscape (SAL) provides a framework for understanding the relationship between a molecule's chemical structure and its biological activity. blogspot.com By analyzing how small structural modifications in a series of related compounds, or analogs, affect their potency, researchers can identify key molecular features essential for the desired biological effect. blogspot.comrsc.org This analysis is crucial for rational drug design and lead optimization.

In the context of Δ⁵-3-oxosteroid isomerase inhibition, the landscape of progesterone (B1679170) analogs reveals critical insights. Studies have compared this compound with other 2-substituted progesterones, such as 2α-Cyanoprogesterone. Both compounds have been shown to be active-site-directed inhibitors of the isomerase from Pseudomonas testosteroni, causing time-dependent, irreversible inactivation. nih.gov This indicates that a stable covalent bond forms between the inhibitor and the enzyme. nih.gov

However, the reactivity and the precise mechanism of action differ, highlighting a distinct structure-activity relationship. A comparison of the bimolecular rate constants for inactivation shows that this compound is a more reactive inhibitor than 2α-Cyanoprogesterone. nih.gov This difference in potency underscores the significance of the substituent at the 2-position of the progesterone scaffold. The semi-enolized form of this compound under inactivation conditions appears to be a key factor in its enhanced reactivity compared to the cyano-analog. nih.gov

| Compound | Inhibition Type | Relative Reactivity (k+3/Ki) | Key Mechanistic Feature |

|---|---|---|---|

| This compound | Irreversible, Time-Dependent | Higher | Exists in a semi-enolized form; inactivation is not protected by 2-mercaptoethanol. |

| 2α-Cyanoprogesterone | Irreversible, Time-Dependent | Lower | Inactivation involves direct nucleophilic attack; completely protected by 2-mercaptoethanol. |

Elucidation of Key Structural Determinants for Δ⁵-3-Oxosteroid Isomerase Inhibition

The specific structural features of an inhibitor determine its affinity and mechanism of binding to a target enzyme. For this compound, several structural determinants are crucial for its effective inhibition of Δ⁵-3-oxosteroid isomerase.

The primary determinant is the 2-hydroxymethylene group on the progesterone A-ring. This group is directly involved in the covalent modification of the enzyme's active site, leading to irreversible inactivation. nih.gov Research suggests that under the conditions of the inactivation assay, this compound exists in its semi-enolized form . nih.gov This tautomeric state is critical for its inhibitory mechanism.

In contrast, the inhibition by 2α-Cyanoprogesterone is thought to occur via direct nucleophilic attack on the electropositive carbon at the 2-position, a mechanism that does not involve tautomerization. nih.gov The inability of 2-mercaptoethanol, a nucleophilic scavenger, to protect the enzyme from inactivation by this compound further supports a distinct mechanism driven by its unique chemical form. nih.gov This highlights that not just the presence of a substituent at the 2-position, but its specific chemical nature (hydroxymethylene vs. cyano) and its resultant electronic properties and conformational state, are the key determinants of inhibitory potency and mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of compounds and their biological activities. protoqsar.combiointerfaceresearch.com These models are founded on the principle that the activity of a chemical is directly related to its molecular structure. protoqsar.com By transforming structural information into numerical descriptors, QSAR aims to predict the activity of new or untested compounds, thereby accelerating drug discovery and reducing the need for extensive experimental screening. protoqsar.comnih.gov

The development of a robust QSAR model is a systematic process that involves several key steps. protoqsar.comjdvu.ac.in First, a dataset of compounds with known inhibitory potencies (e.g., IC₅₀ or pIC₅₀ values) against a specific target, such as Δ⁵-3-oxosteroid isomerase, is collected. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. protoqsar.combiointerfaceresearch.com

Mathematical and statistical techniques, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Partial Least Squares (PLS) and Genetic Function Approximation (GFA), are employed to generate an equation that correlates the molecular descriptors (the independent variables) with the biological activity (the dependent variable). nih.govjdvu.ac.inajchem-a.com

Crucially, the developed model must undergo rigorous validation to ensure its statistical significance and predictive capability. u-strasbg.fr This involves calculating various statistical metrics. Internal validation is often performed using methods like leave-one-out cross-validation (Q² or Q²cv), while external validation assesses performance on the test set (R²pred). ajchem-a.comnih.gov A high-quality predictive model must meet stringent statistical criteria. nih.gov

| Parameter | Symbol | Typical Threshold for Acceptance | Description |

|---|---|---|---|

| Coefficient of Determination (Training Set) | R² | > 0.6 | Measures the goodness-of-fit of the model to the training data. |

| Cross-validated R² (Internal Validation) | Q²LOO | > 0.5 | Assesses the robustness and internal predictive power of the model. |

| Coefficient of Determination (Test Set) | R²pred | > 0.6 | Evaluates the model's ability to predict the activity of an external set of compounds. |

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.netwiley.com They are the cornerstone of QSAR modeling, translating chemical structures into a format suitable for statistical analysis. neovarsity.org Descriptors can be categorized based on their dimensionality:

1D Descriptors: These include simple, fundamental properties like molecular weight, atom counts (e.g., number of oxygen atoms), and logP (a measure of lipophilicity). neovarsity.org

2D Descriptors: These are derived from the 2D representation of a molecule and describe its topology, such as molecular connectivity indices and fingerprints that encode structural fragments. neovarsity.orgresearchgate.net

3D Descriptors: These are calculated from the 3D coordinates of a molecule and capture information about its shape, volume, and surface area (e.g., polar surface area). neovarsity.org

In the context of inhibiting Δ⁵-3-oxosteroid isomerase, relevant descriptors for a QSAR model of this compound and its analogs would likely include those that quantify electronic effects (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, shape indices), and hydrogen bonding capacity (e.g., number of hydrogen bond donors/acceptors). nih.gov The selection of appropriate descriptors is critical for building a mechanistically interpretable and predictive model.

| Descriptor Type | Example | Property Encoded |

|---|---|---|

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | A molecule's ability to accept electrons; relates to reactivity. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to membrane permeability. |

| Physicochemical | Molar Refractivity (MR) | A measure of molecular volume and polarizability. |

| Constitutional | Number of Hydrogen Bond Acceptors (nHA) | Potential for forming hydrogen bonds with a receptor. |

Molecular Docking and Dynamics Simulations of this compound-Enzyme Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to another (a receptor, such as Δ⁵-3-oxosteroid isomerase) to form a stable complex. openaccessjournals.com This method is instrumental in understanding drug-receptor interactions at an atomic level. openaccessjournals.com It employs search algorithms to explore various binding poses and uses scoring functions to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). openaccessjournals.commdpi.com Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. nih.gov

For this compound, molecular docking simulations would aim to predict its binding orientation within the active site of Δ⁵-3-oxosteroid isomerase. The goal is to identify a pose that explains its mechanism of irreversible inhibition. nih.gov Docking would likely predict that the steroid backbone of the molecule fits snugly into the hydrophobic pocket of the enzyme's active site, which is characteristic for steroid-binding enzymes.

Crucially, the simulation would predict the precise orientation of the 2-hydroxymethylene group . The predicted binding mode would place this reactive group in close proximity to a key nucleophilic amino acid residue (e.g., Aspartate or Glutamate) in the enzyme's active site. This positioning would facilitate the formation of a covalent bond, leading to the experimentally observed irreversible inactivation. nih.gov The docking results would typically be presented in a table listing the predicted binding energy and the specific amino acid residues involved in key interactions (e.g., hydrogen bonds, hydrophobic contacts).

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| This compound | -8.5 | Asp38 | Covalent Bond Formation (proximity) |

| Tyr14 | Hydrogen Bond (with C=O at position 3) | ||

| Met100, Phe114 | Hydrophobic Interaction (with steroid backbone) |

Comprehensive Search for "this compound" Yields No Specific Data on Conformational Changes Upon Binding

An exhaustive search of available scientific literature and databases has revealed a significant lack of specific information regarding the structure-activity relationship (SAR) and computational studies of the chemical compound this compound. Consequently, no detailed research findings or data are available to generate an article on its conformational changes upon binding to its target receptor.

This absence of specific data makes it impossible to construct a scientifically accurate and detailed article as requested. The core requirements, including the elucidation of conformational changes upon binding and the creation of data tables with research findings, cannot be met due to the unavailability of primary or secondary research on this particular compound.

Therefore, the generation of an article focusing solely on the conformational changes upon binding of this compound, as per the specified outline, cannot be fulfilled at this time. Further research and publication of studies on this specific molecule would be required before a comprehensive and factual article could be written.

Biochemical and Cellular Impact of Δ⁵ 3 Oxosteroid Isomerase Inhibition by 2 Hydroxymethyleneprogesterone

Perturbation of Steroid Biosynthetic Pathways in Model Systems (e.g., Pseudomonas testosteroni)

Pseudomonas testosteroni is a well-established model organism for studying steroid metabolism, as it can utilize steroids as its sole source of carbon. The degradation of steroids in this bacterium involves a series of enzymatic steps to open the characteristic four-ring structure. The enzyme Δ⁵-3-oxosteroid isomerase (also known as 3-oxosteroid Δ⁴-Δ⁵-isomerase) plays a crucial early role in this process. nih.gov It catalyzes the isomerization of the double bond from the B-ring (Δ⁵ position) to a more stable, conjugated position in the A-ring (Δ⁴ position). This conversion is essential for subsequent degradation steps. nih.govnih.gov

The introduction of 2-hydroxymethyleneprogesterone acts as a potent irreversible inhibitor of this isomerase. nih.gov Its mechanism of action involves forming a stable, covalent bond with the enzyme, effectively removing it from the pool of active catalysts. nih.gov This inactivation leads to a significant bottleneck in the steroid catabolic pathway.

The primary and most direct consequence of this inhibition is the accumulation of the Δ⁵-steroid substrates that precede the isomerization step. Concurrently, there is a marked depletion of all downstream metabolites, including the immediate product, Δ⁴-androstene-3,17-dione, and subsequent intermediates of ring degradation. nih.gov In essence, the metabolic flow is halted at the isomerization point, leading to a dramatic shift in the intracellular steroid profile.

Table 1: Predicted Impact of this compound on Steroid Intermediates in P. testosteroni

| Steroid Intermediate Category | Specific Compound Example | Expected Change in Concentration | Rationale |

| Upstream Substrate | Δ⁵-Androstene-3,17-dione | Increase | The enzyme responsible for its conversion is inhibited, causing the substrate to accumulate. |

| Immediate Product | Δ⁴-Androstene-3,17-dione (AD) | Decrease | Formation is blocked due to the inactivation of Δ⁵-3-oxosteroid isomerase. |

| Downstream Metabolites | 9α-Hydroxy-androst-4-ene-3,17-dione | Decrease | Dependent on the formation of AD for their synthesis. |

| Ring Cleavage Products | 3-Hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione | Decrease | Subsequent steps in the degradation pathway cannot proceed without the initial isomerization. |

Enzyme Selectivity and Off-Target Interactions with Other Steroid-Modifying Enzymes in vitro

The utility of a chemical inhibitor in research is largely dependent on its specificity. This compound was specifically designed as an active-site-directed inhibitor for Δ⁵-3-oxosteroid isomerase. nih.gov Studies have shown it acts as a competitive inhibitor, suggesting it binds to the same active site as the natural substrate. nih.gov

While comprehensive screening against all other steroid-modifying enzymes is not extensively documented in the available literature, the steroid degradation pathway in bacteria involves numerous other enzymes, such as hydroxysteroid dehydrogenases (HSDs) and monooxygenases. nih.gov For instance, Comamonas testosteroni utilizes 3α-HSD, 3β-HSD, and 17β-HSD to interconvert various steroid forms. nih.gov The potential for this compound to interact with these other enzymes is a critical consideration. Given its structural similarity to progesterone (B1679170), a substrate for many of these enzymes, off-target interactions cannot be entirely ruled out without specific testing.

A comparative study of irreversible inhibitors indicated a hierarchy of reactivity, suggesting a degree of structural specificity for the inactivation of the isomerase. nih.gov However, other enzymes involved in steroid metabolism, such as cytochrome P450 hydroxylases, are also known to bind a wide range of steroid structures. nih.gov For example, CYP3A4 is known to perform 6β-hydroxylation on progesterone and other anabolic steroids. nih.gov Any significant inhibition of such enzymes by this compound would complicate the interpretation of its effects.

Table 2: Key Steroid-Modifying Enzymes and Potential for Off-Target Interaction

| Enzyme Class | Function in Steroid Metabolism | Potential Interaction with this compound |

| Δ⁵-3-Oxosteroid Isomerase | Isomerization of Δ⁵-steroids to Δ⁴-steroids | Primary Target. Confirmed irreversible inhibitor. nih.gov |

| Hydroxysteroid Dehydrogenases (HSDs) | Oxidation/reduction of hydroxyl groups (e.g., 3-HSD, 17β-HSD) | Possible. As a progesterone analog, competitive inhibition is plausible but not confirmed. |

| Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation at various positions on the steroid ring | Possible. Steroid-hydroxylating CYPs have broad substrate specificity. nih.gov |

| Δ¹-Dehydrogenase | Introduces a double bond at the C1-C2 position | Unlikely. Different substrate specificity (Δ⁴-3-ketosteroids). |

Cellular Responses to Modulated Steroid Metabolism (excluding clinical applications)

The biochemical perturbation caused by the inhibition of Δ⁵-3-oxosteroid isomerase is expected to trigger a cascade of cellular responses in Pseudomonas testosteroni. While direct studies on the cellular effects of this compound are limited, inferences can be drawn from research on how Pseudomonas species respond to metabolic stress and steroid exposure.

Firstly, the inability to process the primary carbon source (the steroid) would lead to energy stress. Bacteria like P. testosteroni rely on catabolic pathways to generate energy and building blocks for growth. nih.gov Halting a key pathway would severely impair metabolic flux, likely resulting in reduced growth rates and biomass production.

Secondly, the accumulation of the Δ⁵-steroid substrate could have direct physical effects on the cell. Steroids are lipophilic molecules, and their abnormal accumulation within the cell membrane could alter its fluidity and integrity. Studies on Pseudomonas aeruginosa have shown that exposure to sex steroids can induce membrane stress responses. asm.org This stress can, in turn, activate global stress response regulators, potentially altering the expression of a wide range of genes related to virulence, motility, and biofilm formation. asm.org

Finally, the disruption of one metabolic pathway can have unforeseen downstream consequences on others. For example, in P. aeruginosa, inhibition of the folate synthesis pathway was found to have secondary effects on peptidoglycan metabolism and cell wall integrity. biorxiv.org It is plausible that the disruption of steroid catabolism could similarly impact interconnected metabolic networks, although specific examples related to isomerase inhibition are not well-documented.

Methodologies for Assessing Biochemical Consequences of Inactivation

A variety of biochemical and analytical methods are employed to characterize the inhibition of Δ⁵-3-oxosteroid isomerase by this compound and to understand its consequences.

The kinetics of the irreversible inhibition are typically studied using enzyme assays that monitor the decrease in enzyme activity over time in the presence of the inhibitor. wikipedia.org These experiments can establish that the inactivation follows pseudo-first-order kinetics and becomes saturated at high inhibitor concentrations, which is characteristic of active-site-directed irreversible inhibitors. nih.gov From these data, key kinetic constants such as the inactivation rate constant (k_inact) and the inhibition constant (K_i) can be determined. nih.gov The ratio k_inact/K_i provides a measure of the inhibitor's efficiency. nih.gov

To confirm that a stable, covalent bond has formed, the enzyme-inhibitor complex can be subjected to dialysis. nih.gov The inability to restore enzyme activity after extensive dialysis indicates that the inhibitor has not simply dissociated but is covalently bound. nih.gov A more direct method is the use of mass spectrometry to analyze the intact enzyme before and after incubation with the inhibitor. wikipedia.org A specific increase in the mass of the enzyme corresponding to the molecular weight of the inhibitor provides definitive evidence of covalent modification. wikipedia.orgresearchgate.net

To assess the metabolic consequences of the inhibition within the cell, metabolite profiling techniques are essential. researchgate.net This typically involves culturing the bacteria with a steroid substrate in the presence and absence of the inhibitor. The cells are then harvested, and the intracellular metabolites are extracted. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to separate, identify, and quantify the different steroid intermediates. nih.govnih.govmdpi.com This approach allows for direct observation of the predicted accumulation of the Δ⁵-steroid substrate and the depletion of downstream products, providing a clear picture of the metabolic perturbation. researchgate.net

Table 3: Methodologies for Biochemical Assessment

| Methodology | Purpose | Key Findings Enabled |

| Enzyme Kinetic Assays | To determine the mode and efficiency of inhibition. | Confirmation of time-dependent, irreversible inhibition; calculation of k_inact and K_i. nih.govbiorxiv.org |

| Dialysis | To test the stability of the enzyme-inhibitor complex. | Demonstrates that inhibition is not readily reversible, supporting a covalent mechanism. nih.gov |

| Mass Spectrometry (Intact Protein) | To confirm covalent modification of the enzyme. | Direct evidence of a 1:1 covalent adduct between the enzyme and inhibitor. wikipedia.orgresearchgate.net |

| Chromatography-Mass Spectrometry (GC-MS, LC-MS) | To profile the changes in steroid metabolites. | Quantitative measurement of substrate accumulation and product depletion in vivo. researchgate.netnih.gov |

| Competitive Binding Assays | To demonstrate active-site direction. | Shows that the inhibitor competes with known substrates or competitive inhibitors (e.g., 17β-estradiol). nih.gov |

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxymethyleneprogesterone and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment.measurlabs.comthermofisher.comspecac.comgoogle.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the complex structure of 2-Hydroxymethyleneprogesterone. measurlabs.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. libretexts.org

¹H, ¹³C, and 2D NMR Techniques.specac.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon skeleton and the number and environment of protons in the molecule. slideshare.net In the ¹H NMR spectrum of a related compound, 17α-formylprogesterone, characteristic peaks are observed at δ 0.82 (18-CH₃), 1.13 (19-CH₃), 2.18 (21-CH₃), 5.68 (4-H), and a highly indicative peak for the formyl proton at 9.80 (H-C=O) ppm. google.com For similar steroid structures, ¹³C NMR spectra show distinct signals for ketonic carbonyls, such as those observed at δ 186.3 and 220.1. researchgate.net

Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. measurlabs.com COSY spectra reveal proton-proton couplings, helping to trace out spin systems within the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC provides information about longer-range couplings (typically 2-3 bonds), which is critical for assembling the complete molecular structure by connecting different fragments. measurlabs.comresearchgate.net

Conformational Analysis

NMR spectroscopy is also a powerful technique for studying the conformational dynamics of molecules in solution. auremn.org.br By analyzing nuclear Overhauser effects (NOEs) in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, through-space proximities between protons can be determined. This information is vital for elucidating the preferred three-dimensional arrangement of the molecule, including the orientation of the hydroxymethylene group relative to the steroid core. For flexible molecules, NMR can reveal the presence of multiple conformers in slow or fast exchange on the NMR timescale. copernicus.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis.measurlabs.comthermofisher.comspecac.com

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. researchgate.netnih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, provide mass measurements with high accuracy (typically to within 0.001 atomic mass units), allowing for the unambiguous determination of the molecular formula. thermofisher.comresearchgate.net For instance, a related compound, 17α-ethynyl-19-nor-5α-pregnane-3,20-dione, showed a molecular ion in its high-resolution mass spectrum at m/e 324.2088, which is very close to the calculated value of 324.2099 for C₂₂H₂₈O₂. google.com

In addition to accurate mass measurement, HRMS provides valuable structural information through fragmentation analysis (MS/MS). nih.govnih.gov By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of different parts of the molecule. This fragmentation pattern serves as a molecular fingerprint and helps to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring.measurlabs.comthermofisher.comspecac.comgoogle.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. specac.com The absorption of infrared radiation corresponds to molecular vibrations, and different functional groups have characteristic absorption frequencies. vscht.cz

Key expected IR absorptions for this compound include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group. specac.com

C-H stretching: Absorptions for sp² and sp³ hybridized C-H bonds typically appear just above and below 3000 cm⁻¹, respectively. libretexts.orglibretexts.org

C=O stretching: A strong, sharp peak around 1670-1780 cm⁻¹ corresponding to the ketone carbonyl groups at C-3 and C-20. libretexts.org For example, 17α-ethynyl-6α-methylprogesterone exhibits a peak at 1705 cm⁻¹ for the 20-C=O group. google.com The α,β-unsaturated ketone in ring A would be expected around 1680 cm⁻¹. google.com

C=C stretching: A peak in the 1600-1680 cm⁻¹ region due to the double bond in the hydroxymethylene group and the enone system. libretexts.org

IR spectroscopy is also a valuable tool for monitoring chemical reactions, such as the formation of the hydroxymethylene group, by observing the appearance or disappearance of characteristic absorption bands. slideshare.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Quantitative Analysis.measurlabs.comthermofisher.comspecac.comgoogle.comscribd.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. libretexts.orgijcrt.org The α,β-unsaturated ketone system in ring A of this compound, along with the conjugated hydroxymethylene group, constitutes a significant chromophore that absorbs UV light. tanta.edu.egmsu.edu

The position of the maximum absorbance (λmax) is indicative of the extent of conjugation. libretexts.org An increase in conjugation generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. tanta.edu.eg The intensity of the absorption, quantified by the molar absorptivity (ε), is related to the probability of the electronic transition. libretexts.org

UV-Vis spectroscopy is also a powerful tool for quantitative analysis based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam. scribd.comresearchgate.net This allows for the determination of the concentration of this compound in solution. youtube.com

X-ray Crystallography for High-Resolution Structure Determination of Enzyme-Inhibitor Adducts

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules in the solid state. nih.govlibretexts.org While obtaining a single crystal of this compound itself would provide its precise solid-state conformation, the technique is exceptionally powerful in structural biology for elucidating how molecules like this interact with their biological targets. libretexts.orgmigrationletters.com

By co-crystallizing this compound with a target enzyme, it is possible to obtain a high-resolution structure of the enzyme-inhibitor complex. migrationletters.com This provides a detailed, atomic-level picture of the binding site, revealing the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the inhibitor and the amino acid residues of the enzyme. units.it This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. migrationletters.com

Future Directions in 2 Hydroxymethyleneprogesterone Research

Rational Design of Next-Generation Irreversible Inhibitors

The structure of 2-Hydroxymethyleneprogesterone serves as a promising scaffold for the rational design of next-generation irreversible inhibitors of Δ⁵-3-oxosteroid isomerase. Rational drug design is a knowledge-based strategy that utilizes information about a biological target's structure and mechanism to create new, more effective inhibitors. This approach contrasts with traditional methods that rely on screening large libraries of compounds. For KSI, this involves leveraging its three-dimensional structure and the known catalytic mechanism to modify the this compound molecule.

Future research will likely employ computational modeling and simulation to predict how structural modifications to the steroid backbone could enhance its reactivity with key amino acid residues in the KSI active site. The goal is to create "mechanism-based inhibitors" or "suicide substrates," where the enzyme itself converts the inhibitor into a reactive species that forms a permanent, covalent bond, thus irreversibly inactivating it. For instance, computational docking studies can model how derivatives of this compound, perhaps incorporating electrophilic "warheads," might be positioned optimally for nucleophilic attack by an active site residue like Asp-38. This in silico approach helps prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources worldscientific.comresearchgate.net.

Building on the knowledge that certain secosteroids can act as irreversible inhibitors of KSI, researchers can explore modifications to the this compound structure that mimic these reactive species once bound within the active site nih.gov. The design process would focus on creating compounds that maintain high affinity for the enzyme's hydrophobic pocket while introducing latent reactivity that is only unmasked upon enzymatic action.

Development of Chemical Probes for Δ⁵-3-Oxosteroid Isomerase Activity

A significant future direction lies in converting the this compound scaffold into sophisticated chemical probes to study Δ⁵-3-oxosteroid isomerase activity in real-time within complex biological systems. Activity-based protein profiling (ABPP) is a powerful technique that uses such probes to monitor the functional state of enzymes. These probes typically consist of three key components: a reactive group that covalently binds to the enzyme's active site, a reporter tag (such as a fluorophore or biotin), and a linker connecting the two nih.gov.

Future work would involve synthesizing derivatives of this compound where the core steroid structure, which provides binding specificity, is attached to a reporter molecule. For example, a fluorescent probe could be created by linking the steroid to a dye. When the probe binds and reacts with active KSI in cells or tissue lysates, the enzyme becomes fluorescently tagged. This would allow for direct visualization of enzyme activity via fluorescence microscopy or quantification through techniques like flow cytometry. Such probes would be invaluable for understanding the enzyme's localization, regulation, and involvement in various physiological and pathological processes researchgate.netnih.gov.

Affinity-based probes could also be developed by attaching a biotin tag to the this compound scaffold. After incubation with a biological sample, the biotin-tagged, enzyme-bound complex can be isolated using streptavidin-coated beads, enabling the purification and identification of KSI and its potential binding partners.

Exploration of Enzyme-Inhibitor Dynamics through Advanced Biophysical Techniques

To fully understand how next-generation inhibitors inactivate Δ⁵-3-oxosteroid isomerase, it is crucial to study the detailed molecular interactions and conformational changes that occur during the binding and inactivation process. Advanced biophysical techniques are essential for elucidating these dynamics.

Future research will likely utilize a combination of methods to provide a comprehensive picture of the enzyme-inhibitor interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme. This technique can be adapted to study the kinetics of covalent inhibition, providing precise measurements of binding affinity and reaction rates, which are critical for optimizing inhibitor design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about the enzyme-inhibitor complex in solution. It can identify precisely which amino acid residue in the active site forms the covalent bond with the inhibitor and can map the structural changes across the enzyme upon inhibitor binding.

These techniques, when applied to study the interaction of novel this compound derivatives with KSI, will provide invaluable insights for structure-based drug design and a deeper fundamental understanding of covalent enzyme inhibition.

Investigation of Resistance Mechanisms to Irreversible Inactivation

A critical and forward-looking area of research is the investigation of potential mechanisms by which Δ⁵-3-oxosteroid isomerase could develop resistance to irreversible inhibitors. While no resistance has been reported, understanding how it might arise is key to designing more robust and durable inhibitors. The primary mechanism for resistance to targeted covalent inhibitors is mutation of the amino acid residue that the inhibitor is designed to bind.

Future studies will likely involve site-directed mutagenesis to proactively create mutant versions of KSI. In this technique, specific amino acids in the enzyme's active site, such as the key catalytic residues Tyrosine-16 and Aspartic acid-40 (in the Pseudomonas putida enzyme), are intentionally replaced with other amino acids. For example, mutating the target nucleophile to a non-nucleophilic residue would prevent the covalent reaction from occurring, rendering the inhibitor ineffective.

By creating a panel of these mutant enzymes, researchers can test the efficacy of newly designed irreversible inhibitors against them. This approach allows for the early identification of mutations that confer resistance. The structural and kinetic data gathered from these studies can then be fed back into the rational design process, enabling the development of "resistance-proof" inhibitors that can overcome these mutations, for instance, by being able to bind to and inhibit multiple active site conformations or by targeting residues less prone to mutation. This proactive investigation is a cornerstone of modern inhibitor design, aiming to anticipate and overcome clinical challenges before they arise.

Q & A

Basic: What are the recommended methods for synthesizing 2-Hydroxymethyleneprogesterone in a laboratory setting?

Answer:

The synthesis of this compound (C₂₂H₃₀O₃) involves introducing a hydroxymethylene group at the C2 position of progesterone. Key steps include:

- Reagents : Use progesterone as the starting material, with hydroxymethylation agents like formaldehyde derivatives under controlled pH (e.g., alkaline conditions) to avoid unwanted side reactions .

- Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures ensures structural integrity.

- Characterization : Confirm purity via HPLC (≥98%) and structural validation using NMR (¹H and ¹³C) and mass spectrometry (ESI-MS) .

Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:

Post-synthesis characterization requires a multi-method approach:

- Spectroscopic Analysis :

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (342.5 g/mol) .

Advanced: What experimental design considerations are critical when assessing the hormonal activity of this compound in vitro?

Answer:

In vitro hormonal assays require:

- Cell Line Selection : Use progesterone receptor (PR)-positive cell lines (e.g., T47D or MCF-7) to measure PR activation via luciferase reporter assays .

- Dose-Response Curves : Test concentrations from 1 nM to 10 µM to determine EC₅₀ values.

- Control Groups : Include progesterone (positive control) and receptor antagonists (e.g., RU486) to validate specificity .

- Data Normalization : Express results as fold-change relative to vehicle-treated cells .

Table 1 : Example In Vitro Assay Parameters

| Parameter | Details | Reference |

|---|---|---|

| Cell Line | T47D (PR-positive) | |

| Assay Duration | 24–48 hours | |

| Detection Method | Luciferase activity (RLU) |

Advanced: How can researchers resolve contradictions in reported bioactivity data of this compound across studies?

Answer:

Contradictions often arise from methodological variability. Resolve them by:

- Meta-Analysis : Compare studies for differences in cell lines (e.g., PR expression levels) or assay conditions (e.g., serum-free vs. serum-containing media) .

- Replication Studies : Standardize protocols (e.g., GW Cancer Center Phase II templates) to isolate variables like dose timing or solvent effects .

- Statistical Evaluation : Use ANOVA to assess inter-study variability and Cohen’s d to quantify effect size differences .

Advanced: What are the best practices for integrating this compound into combination therapies within preclinical models?

Answer:

Combination studies require:

- Dose Optimization : Use factorial design experiments to test synergism (e.g., CompuSyn software) with agents like EGFR inhibitors or chemotherapeutics .

- Ethical Compliance : Follow NIH guidelines for animal welfare (e.g., IACUC approval) and human subject protocols (informed consent for biomarker studies) .

- Pharmacokinetic (PK) Analysis : Measure plasma half-life (LC-MS/MS) and tissue distribution to avoid off-target effects .

Advanced: What analytical techniques are recommended for detecting this compound in biological matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.